Enzyme Inhibition Potency: Target Compound (20) vs. Closest Fluoro-Quinolinone Analog (22)
In kinetic inhibition assays against PYCR1, 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid (Compound 20) exhibited an IC₅₀ of 0.30 ± 0.01 mM (300 µM), representing measurable enzyme inhibition . By contrast, its close structural analog 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (Compound 22, PDB: 8TCY), which replaces the quinazoline-2,4-dione core with a 2-oxoquinoline scaffold and introduces a 7-fluoro substituent, showed no apparent inhibition up to 1 mM (IC₅₀ > 1 mM) . The target compound thus provides at least a 3.3-fold improvement in inhibitory potency over this closely related comparator, directly attributable to the quinazoline-2,4-dione motif's ability to form additional hydrogen bonds within the active site .
| Evidence Dimension | PYCR1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.30 ± 0.01 mM (300 µM) |
| Comparator Or Baseline | Compound 22 (7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid): IC₅₀ > 1 mM (no detectable inhibition up to 1 mM) |
| Quantified Difference | ≥ 3.3-fold lower IC₅₀ for target compound (measurable inhibition vs. no inhibition at 1 mM) |
| Conditions | PYCR1 kinetic assay with NADPH cofactor; IC₅₀ determined by fitting relative activity data; R² for target compound fit = 0.99955 |
Why This Matters
This potency difference is critical for fragment-to-lead prioritization: a fragment with measurable IC₅₀ enables SAR exploration by monitoring potency changes, whereas a non-inhibitory analog cannot support medicinal chemistry optimization.
- [1] Meeks, K.R.; Ji, J.; Protopopov, M.V.; Tarkhanova, O.O.; Moroz, Y.S.; Tanner, J.J. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography. J. Chem. Inf. Model. 2024, 64, 1704-1718. Table 2. DOI: 10.1021/acs.jcim.3c01879 View Source
